molecular formula C18H16O B104666 8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol CAS No. 91484-81-0

8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol

Cat. No.: B104666
CAS No.: 91484-81-0
M. Wt: 248.3 g/mol
InChI Key: JABMXEDBTTWQOD-UHFFFAOYSA-N
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Description

8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol is a chemical compound belonging to the family of aromatic hydrocarbons. It is an intermediate in the synthesis of phenols of Benz[a]anthracene. The molecular formula of this compound is C18H16O, and it has a molecular weight of 248.32 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol involves several steps. One common method involves the reduction of Benz[a]anthracene derivatives. The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can further hydrogenate the aromatic rings.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, nitrated, or hydroxylated compounds.

Scientific Research Applications

8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer research.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as gene expression, signal transduction, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Benz[a]anthracene: A parent compound with similar aromatic structure but without the tetrahydro and hydroxyl groups.

    7,8,9,10-Tetrahydrobenzo[a]pyrene: Another tetrahydro derivative with a different substitution pattern.

Uniqueness

8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 8th position and tetrahydro structure make it a valuable intermediate in synthetic chemistry and a subject of interest in biological research.

Properties

IUPAC Name

8,9,10,11-tetrahydrobenzo[a]anthracen-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O/c19-18-7-3-5-13-10-16-14(11-17(13)18)9-8-12-4-1-2-6-15(12)16/h1-2,4,6,8-11,18-19H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABMXEDBTTWQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C3C(=C2)C=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20919706
Record name 8,9,10,11-Tetrahydrotetraphen-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91484-81-0
Record name 8,9,10,11-Tetrahydrobenzo(b)phenanthren-8-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091484810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8,9,10,11-Tetrahydrotetraphen-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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